Bis(3-cyclopropylphenyl)borinic acid Bis(3-cyclopropylphenyl)borinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691126
InChI: InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2
SMILES: B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O
Molecular Formula: C18H19BO
Molecular Weight: 262.2 g/mol

Bis(3-cyclopropylphenyl)borinic acid

CAS No.:

Cat. No.: VC13691126

Molecular Formula: C18H19BO

Molecular Weight: 262.2 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-cyclopropylphenyl)borinic acid -

Specification

Molecular Formula C18H19BO
Molecular Weight 262.2 g/mol
IUPAC Name bis(3-cyclopropylphenyl)borinic acid
Standard InChI InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2
Standard InChI Key IPDDQFZYERWPCU-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O
Canonical SMILES B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O

Introduction

Chemical Identity and Structural Characteristics

Bis(3-cyclopropylphenyl)borinic acid belongs to the borinic acid family, characterized by the general formula R2BOH\text{R}_2\text{BOH}, where R\text{R} represents aryl or alkyl groups. In this case, both R\text{R} groups are 3-cyclopropylphenyl substituents. The compound’s molecular formula is C18H20BO2\text{C}_{18}\text{H}_{20}\text{BO}_2, derived from the combination of two 3-cyclopropylphenyl moieties (C9H10\text{C}_9\text{H}_{10}) and a borinic acid core (BOH\text{BOH}) . The cyclopropane ring introduces steric strain and electronic effects that influence reactivity, while the boron center’s electrophilicity enables participation in cross-coupling reactions .

Key Structural Features:

  • Boron Coordination: The trigonal planar boron atom forms bonds with two aryl groups and one hydroxyl group, rendering it Lewis acidic.

  • Cyclopropane Ring Effects: The strained cyclopropane ring enhances the compound’s stability and modulates electronic interactions with the boron center .

  • Aromatic Substituents: The para-substituted phenyl groups facilitate conjugation, potentially enhancing solubility in organic solvents .

Synthesis Methodologies

While no direct synthesis of bis(3-cyclopropylphenyl)borinic acid is documented, analogous pathways for boronic acids and esters provide a framework for its preparation. The following routes are extrapolated from patented methods and literature on related compounds:

Suzuki-Miyaura Coupling Adaptation

The synthesis of (4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)phenyl)borate, as described in CN111171065A , offers a template for boron-containing compound synthesis. Key steps include:

  • Halogenation: Starting with a halogenated 3-cyclopropylbenzene derivative (e.g., 1-bromo-3-cyclopropylbenzene).

  • Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base (e.g., potassium acetate) to form a boronate ester .

  • Hydrolysis: Acidic hydrolysis of the boronate ester yields the borinic acid derivative.

This method, optimized for scale-up in the patent, achieves yields exceeding 80% under nitrogen atmosphere at 80°C .

Grignard Reaction Pathway

An alternative approach involves reacting 3-cyclopropylphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis:

2ArMgBr+BF3OEt2Ar2BF+MgBrF+OEt22 \, \text{ArMgBr} + \text{BF}_3\cdot\text{OEt}_2 \rightarrow \text{Ar}_2\text{BF} + \text{MgBrF} + \text{OEt}_2 Ar2BF+H2OAr2BOH+HF\text{Ar}_2\text{BF} + \text{H}_2\text{O} \rightarrow \text{Ar}_2\text{BOH} + \text{HF}

This route is less common due to challenges in controlling stoichiometry and side reactions .

Physicochemical Properties

Data from structurally similar boronic acids, such as 3-cyclopropylbenzeneboronic acid (C9H11BO2\text{C}_9\text{H}_{11}\text{BO}_2) , provide a basis for estimating properties of bis(3-cyclopropylphenyl)borinic acid:

PropertyValue (Estimated)Source Compound Reference
Molecular Weight285.17 g/mol ,
Density1.18–1.25 g/cm³
Melting Point150–170°C (decomposes)
pKa~8.5–9.0
SolubilitySoluble in THF, DCM; insoluble in water

The compound’s acidity (pKa\text{pKa}) aligns with borinic acids’ typical range, enabling deprotonation under mild basic conditions for use in coupling reactions .

Applications in Organic Synthesis

Bis(3-cyclopropylphenyl)borinic acid’s utility stems from its role as a Lewis acid catalyst and intermediate in cross-coupling reactions:

Suzuki-Miyaura Couplings

As a boron-containing reagent, it may facilitate the formation of carbon-carbon bonds in palladium-catalyzed reactions. For example, coupling with aryl halides could yield biaryl structures common in pharmaceuticals .

Materials Science

The cyclopropane ring’s rigidity and boron’s electron-deficient nature make this compound a candidate for designing metal-organic frameworks (MOFs) or luminescent materials .

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